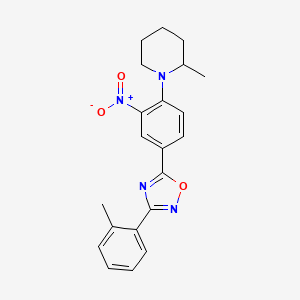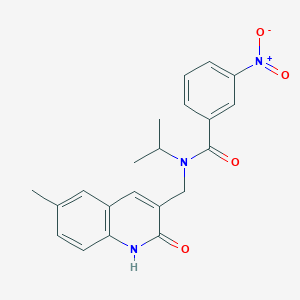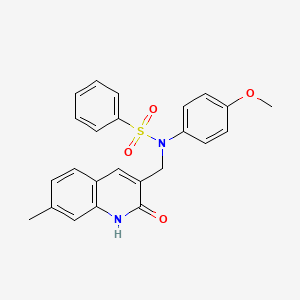
N-(2-chlorobenzyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as CPOP and is known to possess several unique properties that make it an ideal candidate for use in various studies.
作用机制
The mechanism of action of CPOP is not yet fully understood. However, several studies have suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in various cellular processes. This inhibition may result in the suppression of certain cellular pathways, leading to the observed effects of the compound.
Biochemical and Physiological Effects
CPOP has been shown to possess several biochemical and physiological effects. For example, the compound has been shown to possess anti-inflammatory properties and may act as an antioxidant. Additionally, CPOP has been shown to possess neuroprotective properties and may help to prevent the development of certain neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of using CPOP in lab experiments is its unique properties. The compound possesses several properties that make it an ideal candidate for use in various studies. Additionally, the synthesis of CPOP is relatively straightforward, making it easy to obtain in large quantities.
However, there are also some limitations associated with the use of CPOP in lab experiments. For example, the compound may be toxic in certain concentrations, and care must be taken to ensure that it is handled safely. Additionally, the mechanism of action of CPOP is not yet fully understood, making it difficult to interpret the results of certain studies.
未来方向
There are several future directions that could be explored in the study of CPOP. For example, further research could be carried out to elucidate the mechanism of action of the compound. Additionally, the potential applications of CPOP in the treatment of various diseases could be further explored. Finally, the synthesis of analogs of CPOP could be carried out in order to investigate the structure-activity relationship of the compound.
合成方法
The synthesis of CPOP involves a series of chemical reactions that are carried out in a laboratory setting. The process involves the use of several reagents and solvents, including 2-chlorobenzylamine, 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, and pyridine-2-amine. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques, including column chromatography.
科学研究应用
CPOP has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to possess several unique properties that make it an ideal candidate for use in various studies. For example, CPOP has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-27-16-10-8-14(9-11-16)19-25-21(28-26-19)17-6-4-12-23-20(17)24-13-15-5-2-3-7-18(15)22/h2-12H,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHWDRVDOYEMNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

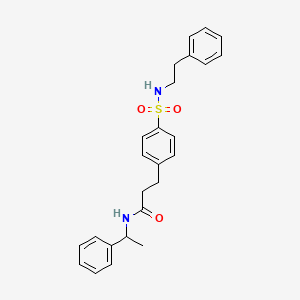

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691814.png)
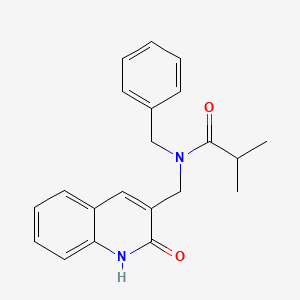

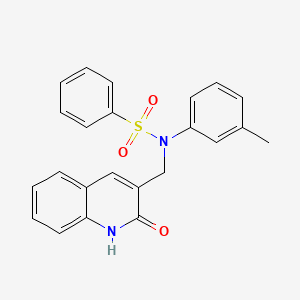
![2-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691831.png)

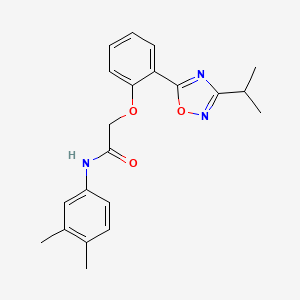
![3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691846.png)
